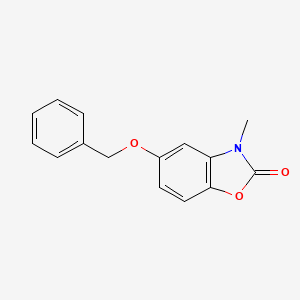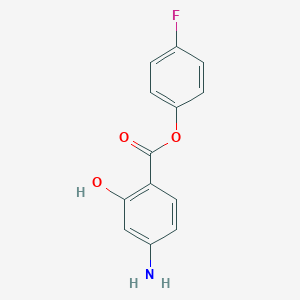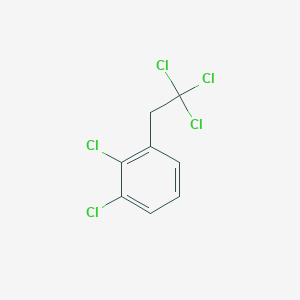
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is a chemical compound with the molecular formula C8H6Cl5 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2,2,2-trichloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene or its derivatives are chlorinated using chlorine gas in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process, and the product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Quinones: From oxidation reactions.
Dechlorinated Compounds: From reduction reactions.
科学研究应用
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include disruption of cellular processes or induction of oxidative stress .
相似化合物的比较
Similar Compounds
1,2-Dichloro-3-ethylbenzene: Similar structure but with an ethyl group instead of a 2,2,2-trichloroethyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
52297-03-7 |
|---|---|
分子式 |
C8H5Cl5 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
1,2-dichloro-3-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 |
InChI 键 |
ABZXVYBDNGNANZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


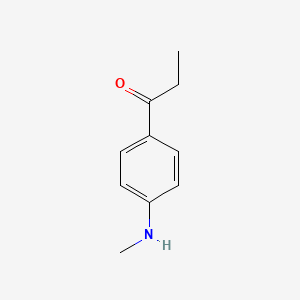
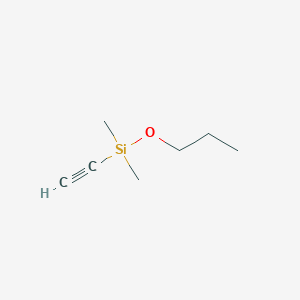





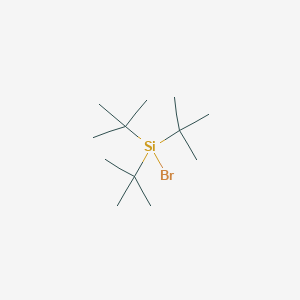

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
